
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a 2,3-dichlorophenyl group, and a sulfanyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dichlorophenyl group might undergo further substitution reactions, and the sulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, while the sulfanyl group could potentially form hydrogen bonds .Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one involves the reaction of 2,3-dichloroaniline with thiourea to form 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one, which is then reacted with ethyl chloroformate to form 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one. This intermediate is then reacted with 2-aminobenzenethiol to form the final product, 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one.", "Starting Materials": [ "2,3-dichloroaniline", "thiourea", "ethyl chloroformate", "2-aminobenzenethiol" ], "Reaction": [ "Step 1: 2,3-dichloroaniline is reacted with thiourea in the presence of a catalyst to form 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one.", "Step 2: 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one is reacted with ethyl chloroformate in the presence of a base to form 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one.", "Step 3: 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one is reacted with 2-aminobenzenethiol in the presence of a base to form 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one." ] } | |
Numéro CAS |
147462-45-1 |
Nom du produit |
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one |
Formule moléculaire |
C14H8Cl2N2OS |
Poids moléculaire |
323.19 |
Nom IUPAC |
3-(2,3-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-5-3-7-11(12(9)16)18-13(19)8-4-1-2-6-10(8)17-14(18)20/h1-7H,(H,17,20) |
Clé InChI |
TWSVEOMDUSNWNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)
![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)
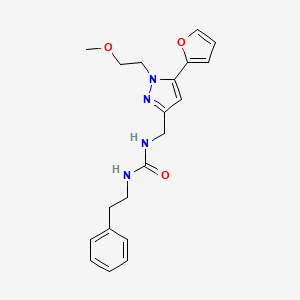
![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

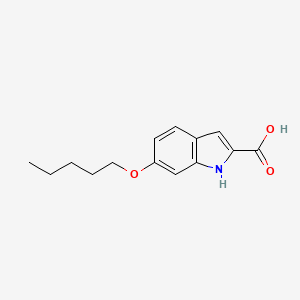

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
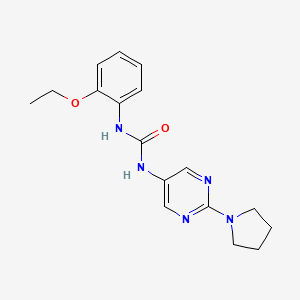
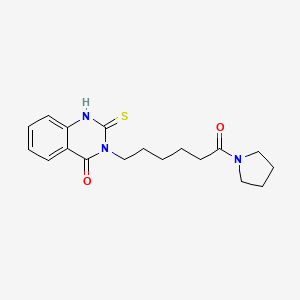
![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)
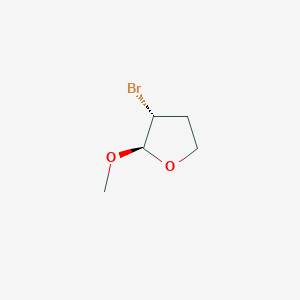
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)